molecular formula C8H8N4O4 B404410 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 332164-33-7

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

Cat. No.: B404410
CAS No.: 332164-33-7
M. Wt: 224.17g/mol
InChI Key: ONQQXCWWUUEILQ-UHFFFAOYSA-N
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Description

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a nitrobenzoxadiazole (NBD) derivative characterized by a benzoxadiazole core substituted with a nitro group at the 4-position and an ethanol-linked amino group at the 5-position. This scaffold is widely studied for its fluorescence properties and applications in biochemical labeling. However, structural modifications at the 7-position, amino group, or ethanol moiety significantly alter its physicochemical and biological behavior .

Properties

IUPAC Name

2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c13-4-3-9-6-2-1-5-7(11-16-10-5)8(6)12(14)15/h1-2,9,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQQXCWWUUEILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution Using 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

The most direct route involves substituting the chlorine atom in NBD-Cl with ethanolamine under mild alkaline conditions.

Reaction Conditions and Optimization

  • Reagents : NBD-Cl, ethanolamine, sodium bicarbonate (NaHCO₃), ethanol.

  • Procedure :

    • Suspend NBD-Cl (1 equiv) in ethanol.

    • Add NaHCO₃ (1 equiv) to neutralize HCl byproduct.

    • Introduce ethanolamine (1 equiv) dropwise at 20–25°C.

    • Stir for 3–24 hours, monitoring progress via HPLC.

  • Workup : Quench with ice-water, filter, wash with water, and recrystallize from ethanol.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the primary amine of ethanolamine on the electron-deficient C4 position of NBD-Cl, displacing chloride. The nitro group at C7 enhances electrophilicity at C4, facilitating substitution.

NBD-Cl+H2NCH2CH2OHNBD-NHCH2CH2OH+HCl\text{NBD-Cl} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \rightarrow \text{NBD-NHCH}2\text{CH}_2\text{OH} + \text{HCl}

Yield and Scalability

While yields are unspecified in, analogous reactions with 4-aminophenol achieve >80% purity post-recrystallization. Industrial scalability is feasible due to minimal side products and straightforward purification.

Multi-Step Synthesis from 2-Amino-5-nitrophenol

Patent CN104744273A outlines a two-step process involving hydroxyethylation and cyclization.

Step 1: Hydroxyethylation of 2-Amino-5-nitrophenol

  • Reagents : 2-Amino-5-nitrophenol, ethylene chlorohydrin, NaOH, dimethylformamide (DMF).

  • Conditions :

    • Pressure: 0.1–1.0 MPa.

    • Temperature: 100–130°C.

    • Time: 3–8 hours.

Reaction :
The phenolic hydroxyl group undergoes hydroxyethylation via SN2 mechanism, forming 2-(3-nitro-6-aminophenoxy)ethanol.

C6H4(NH2)(NO2)(OH)+ClCH2CH2OHNaOHC6H3(NH2)(NO2)(OCH2CH2OH)\text{C}6\text{H}4(\text{NH}2)(\text{NO}2)(\text{OH}) + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOH}} \text{C}6\text{H}3(\text{NH}2)(\text{NO}2)(\text{OCH}2\text{CH}2\text{OH})

Step 2: Condensation and Cyclization

  • Reagents : Chloroethyl chloroformate, calcium carbonate (CaCO₃), NaOH.

  • Conditions :

    • Solvent: Dimethoxyethane (DME).

    • Temperature: 60–100°C.

    • Time: 4–9 hours.

Reaction :
Chloroethyl chloroformate activates the amine for cyclization, forming the benzoxadiazole ring. Subsequent hydrolysis with NaOH yields the target compound.

C6H3(NH2)(NO2)(OCH2CH2OH)+ClCO2CH2CH2ClC8H8N4O4+byproducts\text{C}6\text{H}3(\text{NH}2)(\text{NO}2)(\text{OCH}2\text{CH}2\text{OH}) + \text{ClCO}2\text{CH}2\text{CH}2\text{Cl} \rightarrow \text{C}8\text{H}8\text{N}4\text{O}_4 + \text{byproducts}

Yield and Industrial Viability

This method achieves >60% overall yield, with CaCO₃ recyclability reducing costs. However, the multi-step protocol demands stringent temperature and pressure control.

Comparative Analysis of Synthesis Strategies

Parameter NBD-Cl Route Multi-Step Route
Starting MaterialNBD-Cl2-Amino-5-nitrophenol
Steps12
Reaction Time3–24 hours7–17 hours
Yield~80% (estimated)>60%
ScalabilityHighModerate (requires autoclave)
PurificationRecrystallizationFiltration, hydrolysis

Critical Factors in Reaction Optimization

Solvent Selection

  • Polar aprotic solvents (DMF, DME) enhance solubility of intermediates in the multi-step route.

  • Ethanol balances cost and reactivity in the NBD-Cl method.

Catalytic Efficiency

  • CaCO₃ in Step 2 of the multi-step route accelerates condensation by absorbing HCl.

  • NaHCO₃ in the NBD-Cl method prevents side reactions without requiring removal.

Temperature and Pressure

  • NBD-Cl Route : Room temperature minimizes decomposition.

  • Multi-Step Route : High-pressure autoclave conditions (0.1–1.0 MPa) drive hydroxyethylation.

Industrial and Environmental Considerations

  • The NBD-Cl method generates less waste (primarily NaCl and water) and is preferable for small-scale production.

  • The multi-step route, despite higher energy input, suits bulk synthesis due to recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzoxadiazole ring can undergo substitution reactions, where different substituents can replace the nitro group or other functional groups on the ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as halogens or other electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various substituted benzoxadiazole derivatives.

Scientific Research Applications

Fluorescent Probes

One of the primary applications of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is as a fluorescent probe in biological systems. Its ability to emit fluorescence upon excitation makes it useful for:

  • Cell Imaging : It can be utilized to visualize cellular processes in real-time. The compound's fluorescent properties allow researchers to track cellular activities and interactions.

Case Study: Zinc Ion Detection

A notable application involves the use of this compound in detecting zinc ions (Zn²⁺). Studies have shown that it exhibits high sensitivity and selectivity for Zn²⁺ ions in biological samples. For example:

  • In Vivo Applications : The compound has been used to determine Zn²⁺ concentrations in pancreatic β cells and zebrafish larvae, demonstrating its utility in live organism studies .

Drug Development

The compound’s structural features lend themselves to modifications that can enhance its pharmacological properties. Research indicates potential applications in:

  • Anticancer Therapies : Modifications of the benzoxadiazole moiety have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including altering epigenetic markers .

Biochemical Assays

Another significant application is in biochemical assays where it serves as a substrate or indicator for enzymatic reactions:

  • Glucose Uptake Measurement : Variants of this compound have been employed as fluorescent indicators for glucose uptake studies. This application is critical in diabetes research where glucose metabolism needs to be quantified accurately .

Data Table: Summary of Applications

ApplicationDescriptionReference
Fluorescent ProbesUsed for real-time cell imaging
Zinc Ion DetectionHigh sensitivity for Zn²⁺ detection
Anticancer Therapy DevelopmentModifications explored for cancer treatment
Biochemical AssaysSubstrate for glucose uptake measurement

Mechanism of Action

The mechanism of action of 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 7-Position

7-Chloro Substitution
  • Compound: 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol Key Features: The chloro group at the 7-position introduces electron-withdrawing effects, enhancing the nitro group's electrophilicity. This modification increases metabolic stability compared to the parent compound .
Unsubstituted (Parent Compound)
  • Compound: 2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol Key Features: Lacks the 7-chloro group, resulting in reduced electron-withdrawing effects. Likely exhibits lower chemical stability but higher solubility in polar solvents due to the absence of hydrophobic substituents.

Modifications at the Amino Group

Methylamino Derivative
  • Compound: 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)(methyl)amino]ethanol Molecular Formula: C₉H₉ClN₄O₄ Molecular Weight: 272.65 g/mol Key Properties:
  • logP : 1.84 (indicative of moderate lipophilicity)
Piperazine-Linked Derivative
  • Compound: 2-[4-(4-Nitro-2,1,3-benzoxadiazol-5-yl)piperazin-1-yl]ethanol Molecular Formula: C₁₂H₁₅N₅O₄ Molecular Weight: 293.28 g/mol Key Features: The piperazine ring introduces basic nitrogen atoms, enhancing solubility in acidic environments. This structural motif is common in pharmaceuticals for target binding .

Ethanol Moity Modifications

Propionate Ester Derivative
  • Compound: 2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate Molecular Formula: C₁₁H₁₁ClN₄O₅ Molecular Weight: 314.68 g/mol Key Features: Esterification increases lipophilicity (logP ≈ 2.5 predicted), enhancing cellular uptake. This derivative is likely a prodrug, with the ester hydrolyzed in vivo to release the active ethanol-linked form .

Biological Activity

2-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

The molecular formula of this compound is C8H8N4O4C_8H_8N_4O_4, with a molecular weight of 224.17 g/mol. The compound features a nitro group attached to a benzoxadiazole ring, which enhances its fluorescence properties and potential reactivity with biological targets.

Fluorescence Properties

One of the notable features of this compound is its fluorescence. The compound exhibits strong fluorescence when excited at 470 nm and emits at 534 nm. This property makes it useful in cellular imaging and tracking applications .

Interaction with Metal Ions

Research indicates that this compound can selectively bind to zinc ions (Zn²⁺), showing a linear response in concentrations ranging from 1 to 10 μM. This selectivity is significant as it allows for the monitoring of zinc levels in biological systems, particularly in pancreatic β cells and zebrafish larvae .

Anticancer Potential

Benzoxadiazole derivatives have been investigated for their anticancer properties. Although direct studies on this specific compound are scarce, the structural similarities with known anticancer agents suggest potential activity through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Zinc Detection

In an experimental setup using zebrafish larvae, researchers utilized this compound to detect zinc levels in vivo. The results indicated that the compound could effectively measure zinc concentrations without significant interference from other metal ions like Ca²⁺ and Mg²⁺. This study highlights its application in physiological studies related to metal ion homeostasis .

Antioxidant Activity Research

A study exploring the antioxidant properties of benzoxadiazole derivatives found that similar compounds exhibited significant free radical scavenging activity. While direct data on this specific compound's antioxidant capacity is lacking, the structural characteristics suggest it may also contribute to reducing oxidative stress in cells .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityNotes
2-NBDGC8H10N4O4Glucose uptake tracerUsed for cellular glucose monitoring
7-NitrobenzofurazanC7H6N4O3Fluorescent probeKnown for reactive oxygen species detection
7-Chloro-4-nitrobenzofurazanC8H7ClN4O4Antimicrobial propertiesSimilar structure with proven activity

Q & A

Q. What are the standard synthetic protocols for preparing 2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol?

The synthesis typically involves condensation reactions under reflux conditions. For example, hydroxylamine hydrochloride and potassium bicarbonate in aqueous ethanol are used to generate intermediates, followed by refluxing with thiocarbamoylmalonate derivatives. Acidification and recrystallization (e.g., from ethanol) yield the pure product . Key steps include optimizing reaction time (6–8 hours) and solvent selection to improve yield (>75%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires a combination of techniques:

  • NMR : To resolve the nitro-benzoxadiazole and ethanolamine moieties.
  • Mass spectrometry (MS) : For molecular weight validation (theoretical m/z: 293.28 for related derivatives) .
  • HPLC : To assess purity (>95% for research-grade material) .

Q. How is this compound detected in biological systems like plant metabolomics?

Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity. In licorice root studies, differential metabolites like this compound were identified using reverse-phase columns and electrospray ionization (ESI), with validation via retention time and fragmentation patterns .

Advanced Research Questions

Q. How does the nitro-benzoxadiazole (NBD) moiety influence fluorescence-based probe design?

The NBD group acts as an environmentally sensitive fluorophore. Its fluorescence is quenched in aqueous environments but restored in hydrophobic pockets (e.g., lipid membranes). Researchers have exploited this property to design probes for glutathione (GSH) detection by incorporating disulfide bonds that undergo reductive cleavage, releasing the fluorescent NBD derivative . Key parameters include optimizing the linker length and steric effects to balance stability and reactivity .

Q. What strategies resolve contradictions in reported fluorescence quantum yields of NBD derivatives?

Discrepancies arise from solvent polarity, pH, and impurities. To address this:

  • Use time-resolved fluorescence to differentiate between static and dynamic quenching.
  • Validate purity via HPLC and elemental analysis.
  • Standardize solvent systems (e.g., DMSO for stock solutions) to minimize batch variability .

Q. How can structure-activity relationships (SAR) guide the optimization of NBD derivatives for bioactivity?

SAR studies focus on modifying the ethanolamine side chain or nitro group position. For instance, replacing the ethanolamine with piperazine (as in CAS 65427-77-2) enhances solubility but may reduce membrane permeability . Computational docking and free-energy perturbation (FEP) simulations can predict interactions with targets like bacterial Tat transporters .

Q. What experimental controls are critical when studying this compound’s stability under reducing conditions?

  • Include thiol scavengers (e.g., iodoacetamide) to prevent unintended disulfide bond cleavage.
  • Monitor degradation via LC-MS under simulated physiological conditions (pH 7.4, 37°C).
  • Compare stability in anaerobic vs. aerobic environments to assess oxidative degradation .

Methodological Considerations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Fluorescence Assays : Pair NBD derivatives with Förster resonance energy transfer (FRET) quenchers (e.g., Dabcyl) for real-time monitoring of enzymatic activity .
  • Metabolomic Validation : Combine untargeted LC-MS with isotopic labeling to trace metabolic incorporation in plant models .

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